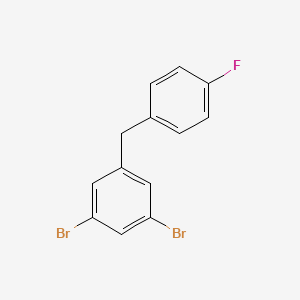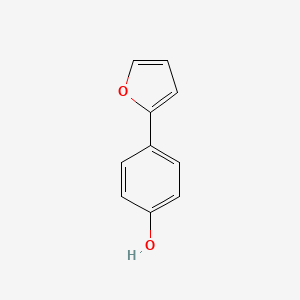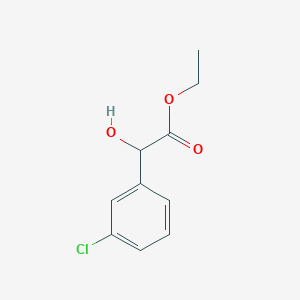
Ethyl (3-chlorophenyl)(hydroxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-chlorophenyl)(hydroxy)acetate, also known as 3-chlorophenylhydroxyacetate (3-CHPA), is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and has a low boiling point. 3-CHPA is a versatile molecule that has been used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new laboratory techniques.
Applications De Recherche Scientifique
3-CHPA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 3-chloro-2-methylphenol and 3-chloro-2-hydroxybenzoic acid. It has also been used in the study of biochemical and physiological effects, such as its ability to inhibit the growth of certain bacteria and its potential as an insecticide. Additionally, 3-CHPA has been used in the development of new laboratory techniques, such as the synthesis of polymers from 3-CHPA and other compounds.
Mécanisme D'action
The mechanism of action of 3-CHPA is not well understood. It is believed that the compound binds to certain enzymes and proteins in the body, leading to changes in their structure and activity. This binding is thought to be mediated by the presence of the chlorophenyl group in the molecule, which is known to interact with proteins and enzymes. Additionally, 3-CHPA may also interact with other molecules in the body, such as DNA and lipids, leading to changes in their structure and activity.
Biochemical and Physiological Effects
3-CHPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, it has been shown to have insecticidal activity, as it has been shown to be toxic to certain insects, such as cockroaches and mosquitoes. Additionally, 3-CHPA has been shown to have antioxidant activity, as it has been shown to scavenge free radicals and reduce oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-CHPA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 3-CHPA is its low boiling point, which makes it easy to handle and store. Additionally, 3-CHPA is soluble in water, making it easy to dissolve in aqueous solutions. However, 3-CHPA is also highly volatile and can easily evaporate, making it difficult to use in certain experiments. Additionally, 3-CHPA can be toxic if ingested, so it should be handled with caution.
Orientations Futures
There are a number of potential future directions for 3-CHPA research. One potential direction is to further investigate its mechanism of action and to develop more effective methods for synthesizing the compound. Additionally, further research could be done to explore the potential applications of 3-CHPA, such as its use as an insecticide or its potential as an antioxidant. Finally, further research could be done to investigate the biochemical and physiological effects of 3-CHPA, such as its ability to inhibit the growth of certain bacteria.
Méthodes De Synthèse
3-CHPA can be synthesized by the reaction of ethyl bromoacetate and Ethyl (3-chlorophenyl)(hydroxy)acetateol in the presence of a base such as sodium hydroxide. The reaction of these two compounds yields a mixture of ethyl (Ethyl (3-chlorophenyl)(hydroxy)acetateyl)acetate and ethyl (Ethyl (3-chlorophenyl)(hydroxy)acetateyl)(hydroxy)acetate, with the latter being the desired product. This reaction is typically carried out at temperatures between 80-90°C and can be completed in as little as 2-3 hours.
Propriétés
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRWJRDEXVLHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)

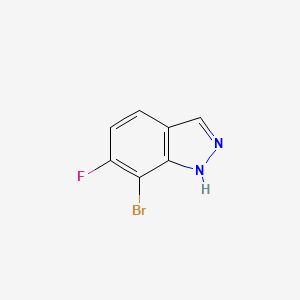
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)

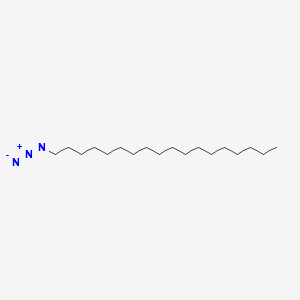
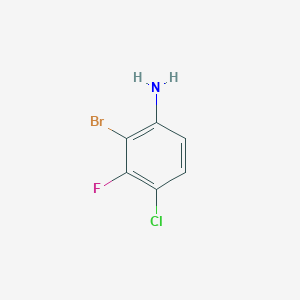


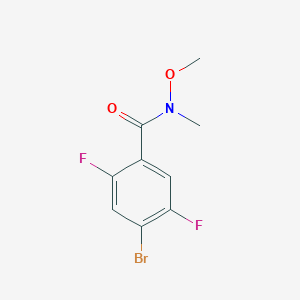
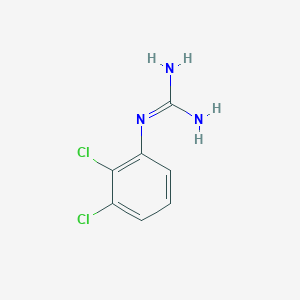
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)
